2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins that are traditionally difficult to target .
Mode of Action
It is a cysteine-reactive small-molecule fragment that can be used in chemoproteomic and ligandability studies . This suggests that it may interact with its targets through covalent bonding, leading to changes in the function or stability of the target proteins.
Biochemical Pathways
Similar compounds have been shown to have diverse pharmacological effects, suggesting that they may affect multiple pathways .
Pharmacokinetics
Its solubility and reactivity suggest that it may have good bioavailability .
Result of Action
It is used in fragment-based covalent ligand discovery and can be incorporated into bifunctional tools such as electrophilic protac® molecules for targeted protein degradation . This suggests that it may lead to the degradation of target proteins, potentially altering cellular functions.
Biochemical Analysis
Biochemical Properties
2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cysteine-reactive proteins, forming covalent bonds that can modulate protein function . Additionally, it may act as a ligand for certain receptors, altering their signaling pathways and downstream effects.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce oxidative stress in certain cell types, leading to changes in gene expression and metabolic activity . Furthermore, it may affect cell proliferation and apoptosis, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound may inhibit or activate enzymes by forming covalent bonds with their active sites . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time, especially when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo phase I and phase II metabolic reactions, such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its biological activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and energy production.
Properties
IUPAC Name |
2-chloro-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-16-9-7-13(10(15)5-11)6-8(9)14-4-2-3-12-14/h2-4,8-9H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKCSBVPQURIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1N2C=CC=N2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.